Cyprazole
Description
Contextualization within Agricultural Chemistry and Herbicide Development
Agricultural chemistry is a scientific field that utilizes chemical principles and methods to understand and influence agricultural phenomena. This includes the development of compounds aimed at protecting crops and enhancing yields nih.govlaimburg.itresearchgate.net. Herbicides, a key component of agricultural chemistry, are substances used to kill or control the growth of unwanted plants, commonly known as weeds regulations.gov. Weeds can compete with crops for resources such as sunlight, water, and nutrients, leading to reduced crop yields and economic losses. The continuous need for effective weed management strategies drives research into novel herbicide compounds nih.govcas.org.
Cyprazole has been identified and studied in the context of herbicide development. While specific detailed applications of this compound are noted as limited, the broader class of compounds to which it belongs, thiadiazoles, has been explored for potential use in agricultural chemistry as pesticides or herbicides ontosight.ai. Research in this area seeks to identify compounds with potent herbicidal activity, favorable environmental profiles, and novel modes of action to combat herbicide resistance nih.govcas.orgwww.csiro.au.
Classification and Structural Features of this compound as a Thiadiazole and Amide Herbicide
This compound is classified as a herbicide, specifically falling under the category of amide herbicides agropages.comusda.govepo.org. Its chemical structure features a cyclopropanecarboxamide (B1202528) moiety attached to a 1,3,4-thiadiazole (B1197879) ring ontosight.ai. Thiadiazoles are a class of five-membered heterocyclic rings containing one sulfur and two nitrogen atoms ontosight.ai. The presence of both the amide functional group and the thiadiazole ring are key structural features of this compound ontosight.ai.
The IUPAC name for this compound is N-[5-(2-chloro-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide nih.govbcpcpesticidecompendium.org. Its molecular formula is C₁₀H₁₄ClN₃OS, and its molecular weight is approximately 259.76 g/mol nih.govbcpcpesticidecompendium.org. The chemical structure can be represented by the SMILES notation: CC(C)(CCl)C1=NN=C(S1)NC(=O)C2CC2 nih.gov.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClN₃OS | nih.govbcpcpesticidecompendium.org |
| Molecular Weight | 259.76 g/mol | nih.gov |
| IUPAC Name | N-[5-(2-chloro-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | nih.govbcpcpesticidecompendium.org |
| CAS Number | 42089-03-2 | nih.govbcpcpesticidecompendium.orgepa.gov |
| UNII | X78G11GDG3 | ontosight.ainih.govbcpcpesticidecompendium.org |
| Classification | Herbicide, Amide Herbicide | agropages.comusda.govepo.org |
Note: Data compiled from cited sources.
Rationale for Advanced Research on Novel Chemical Entities in Agronomic Science
Advanced research on novel chemical entities in agronomic science is driven by several critical factors aimed at ensuring sustainable and efficient agricultural production. A primary rationale is the need to combat the evolution of resistance in weed populations to existing herbicides nih.govwww.csiro.au. The repeated use of herbicides with the same mode of action can lead to the selection of resistant biotypes, rendering previously effective treatments less potent or ineffective nih.gov. This necessitates the discovery and development of compounds with novel biochemical targets and mechanisms of action nih.gov.
Furthermore, there is a continuous effort to develop agrochemicals with improved environmental and toxicological profiles nih.govcas.orgwww.csiro.au. Modern agricultural research emphasizes the need for compounds that are highly effective against target pests but have minimal impact on non-target organisms and the environment cas.orgwww.csiro.au. This includes research into compounds with lower application rates, reduced persistence in the environment, and greater specificity nih.govwww.csiro.au.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-(1-chloro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-10(2,5-11)8-13-14-9(16-8)12-7(15)6-3-4-6/h6H,3-5H2,1-2H3,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOKZLSGPVBDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=NN=C(S1)NC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058097 | |
| Record name | Cyprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42089-03-2 | |
| Record name | Cyprazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042089032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78G11GDG3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action and Biological Interactions
Investigation of Herbicidal Mode of Action at the Molecular and Cellular Level
Specific detailed research findings on the molecular and cellular mode of action of Cyprazole in plants were not extensively available in the provided search results. General information about herbicidal modes of action often involves disrupting essential plant processes at the molecular and cellular levels, such as inhibiting enzyme activity in critical biosynthesis pathways or interfering with photosynthesis or cell division mdpi.combiorxiv.org. However, without direct studies on this compound, a detailed account of its specific effects at this level cannot be provided based on the search results.
Identification of Target Biomolecules and Enzymatic Pathways Relevant to Herbicidal Activity
Identifying the specific target biomolecules and enzymatic pathways affected by this compound is crucial to understanding its herbicidal activity. The search results did not yield specific studies directly identifying the protein or enzyme targets of this compound in plants. Research into other herbicides has shown various targets, including enzymes in amino acid biosynthesis pathways like acetolactate synthase (ALS) or dihydrodipicolinate synthase (DHDPS), or enzymes involved in other vital processes mdpi.combiorxiv.orgnih.govelifesciences.org. Without dedicated studies on this compound, its precise molecular targets remain to be elucidated based on the provided information.
Preclinical Evaluation of Herbicidal Efficacy and Selectivity
Assessment of Herbicidal Activity in Controlled Experimental Systems (e.g., In vitro, Greenhouse, Microcosm Studies)
The preclinical evaluation of a herbicidal candidate like Cyprazole involves a tiered approach, starting from controlled laboratory settings and progressing to more complex, simulated environmental conditions. This process allows for a thorough characterization of the compound's biological activity and its potential for weed management.
Initial in vitro assays are fundamental in determining the intrinsic herbicidal activity of this compound. These tests often involve exposing isolated plant enzymes or cells to the compound to identify its specific molecular target. For instance, many pyrazole-based herbicides are known to inhibit critical enzymes in plant metabolic pathways. As an example, a study on pyrazole (B372694) aromatic ketone analogs, a class of compounds related to this compound, demonstrated their inhibitory action on the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Such in vitro screening is crucial for understanding the mode of action and for the early identification of potent herbicidal molecules.
Following in vitro validation, greenhouse trials represent the next critical step. These studies allow for the assessment of this compound's herbicidal effects on whole plants under controlled environmental conditions. In a typical greenhouse experiment, various weed species are grown in pots and treated with the herbicide at different growth stages. For example, research on novel 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles, which share a core structure with this compound, evaluated their post-emergence herbicidal effects in a greenhouse setting. nih.gov These studies provide valuable data on the spectrum of weeds controlled and the visual symptoms of herbicidal action.
Microcosm studies can be employed to bridge the gap between greenhouse trials and field applications. These are controlled, small-scale ecosystems that simulate certain aspects of a natural environment. While specific microcosm data for this compound is not available, such studies would typically involve applying the herbicide to soil and water systems containing target weeds and non-target organisms to evaluate its behavior and impact in a more complex setting than a simple pot experiment.
Efficacy against Target Weed Species
Greenhouse and laboratory experiments are essential for determining the specific weed species that are susceptible to this compound. In these studies, a range of economically important monocotyledonous and dicotyledonous weeds are treated with the herbicide.
The efficacy is often measured by visual injury ratings and the reduction in plant biomass compared to untreated control plants. The results from these studies are typically presented in data tables that summarize the percentage of control for each weed species.
Table 1: Illustrative Herbicidal Efficacy of Pyrazole Analogs against Various Weed Species in Greenhouse Trials
| Compound/Analog | Target Weed Species | Inhibition Rate (%) |
|---|---|---|
| Pyrazole Analog A | Digitaria sanguinalis | 82% |
| Pyrazole Analog B | Chenopodium serotinum | High |
| Pyrazole Analog C | Stellaria media | High |
| Pyrazole Analog D | Brassica juncea | High |
| Pyrazole Analog E | Abutilon theophrasti | 50-60% |
Evaluation of Combination Herbicidal Formulations
To broaden the spectrum of controlled weeds and manage the development of herbicide resistance, this compound may be evaluated in combination with other herbicides. These studies assess whether the combination results in synergistic, additive, or antagonistic effects.
While specific combination studies for this compound were not found, the general approach involves applying this compound and another herbicide together and comparing the observed weed control to the expected control based on the activity of each herbicide applied alone. For example, a novel HPPD-inhibiting herbicide, QYR301, was evaluated for its efficacy, which could later be tested in combination formulations. nih.gov The goal is to find a combination that provides more effective and broader weed control than either component used individually.
Methodologies for Evaluating Selectivity in Agronomic Models
A crucial aspect of a herbicide's utility is its selectivity, meaning its ability to control weeds without harming the desired crop. Methodologies for evaluating the selectivity of this compound in agronomic models involve greenhouse and field trials where both the crop and target weeds are present.
The selectivity is often quantified by calculating a selectivity index (SI), which is the ratio of the herbicide rate that causes a certain level of crop injury (e.g., 10% growth reduction) to the rate that provides a high level of weed control (e.g., 90% growth reduction). nih.gov A higher SI value indicates greater crop safety.
For example, studies on pyrazole aromatic ketone analogs have shown good crop selectivity for wheat, maize, and rice. nih.gov Similarly, the crop safety of the novel HPPD-inhibiting herbicide QYR301 was assessed on various crops, with wheat, paddy, garlic, and corn showing no injury at tested rates. nih.gov
Table 2: Illustrative Crop Selectivity of Pyrazole Analogs in Greenhouse Studies
| Compound/Analog | Crop Species | Observation |
|---|---|---|
| Pyrazole Analog Mix 1 | Wheat | Good Selectivity |
| Pyrazole Analog Mix 2 | Maize | Good Selectivity |
| Pyrazole Analog Mix 3 | Rice | Good Selectivity |
| QYR301 (HPPD-inhibitor) | Wheat | No Injury |
| QYR301 (HPPD-inhibitor) | Paddy (Rice) | No Injury |
| QYR301 (HPPD-inhibitor) | Garlic | No Injury |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Herbicidal Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. For a herbicide like this compound, QSAR models can be developed to predict its herbicidal activity and to guide the synthesis of new, more effective analogs.
The development of a QSAR model involves several steps:
Data Collection: A dataset of pyrazole derivatives with their experimentally determined herbicidal activities is compiled.
Molecular Descriptor Calculation: Various physicochemical and structural properties (descriptors) of the molecules in the dataset are calculated using specialized software.
Model Development: Statistical methods are used to build a mathematical model that correlates the molecular descriptors with the herbicidal activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For instance, a QSAR analysis was performed on cycloalka[d]quinazoline-2,4-dione-benzoxazinones, which are also protoporphyrinogen (B1215707) IX oxidase inhibitors, to understand the relationship between their structure and herbicidal activity. nih.govresearchgate.net Such studies help in identifying the key structural features that are important for the herbicidal effect. While a specific QSAR study for this compound was not found, this methodology is a standard and powerful tool in the development of new herbicides. The insights gained from QSAR can significantly accelerate the discovery and optimization of lead compounds.
Environmental Behavior and Fate Studies
Computational Models for Predicting Environmental Distribution and Persistence
Computational models play a significant role in predicting the environmental distribution and persistence of chemical compounds. These models use the physicochemical properties of a substance to estimate its partitioning between different environmental compartments such as soil, water, air, and sediment. For amide herbicides, which include Cyprazole, models like the Equilibrium Criterion (EQC) model have been used to predict environmental fate. Studies using the EQC model have suggested that the soil phase can be a primary reservoir for amide herbicides in the environment. researchgate.netresearchgate.net
Predictive modeling for environmental distribution often utilizes approaches such as fugacity models and Quantitative Structure-Activity Relationships (QSARs) to estimate properties related to persistence and distribution. researchgate.netcbnbl.orgnoaa.gov QSAR models, for instance, correlate chemical structure with biological activity or environmental fate parameters. researchgate.net While general methodologies for predicting environmental distribution and persistence using computational models are well-established and applied to various chemicals, specific detailed findings from computational models solely focused on predicting the distribution and persistence of this compound were not extensively available in the search results. However, this compound has been listed as an active substance in formulations used for plant protection, implying considerations of its environmental behavior. google.comgoogle.com Herbicide persistence in soil is influenced by factors including concentration, temperature, moisture, pH, soil type, microbial ecology, formulation, and chemical structure. epa.gov
Methodological Approaches for Assessing Biotransformation Pathways in Environmental Matrices
Assessing the biotransformation pathways of chemicals in environmental matrices like soil, water, and sediment involves various methodological approaches. These often include laboratory studies using environmental samples (e.g., soil microcosms, water samples inoculated with microorganisms) to observe the degradation of the compound over time. Analytical techniques are crucial for identifying and quantifying the parent compound and its transformation products. uzh.chresearchgate.net
Biotransformation, particularly microbial degradation, is a key process in the removal of xenobiotic compounds from the environment. nih.govopenaccessjournals.comgavinpublishers.com Microorganisms, including bacteria and fungi, possess enzymatic capabilities to metabolize foreign substances. nih.govopenaccessjournals.com Methodologies involve isolating and identifying microorganisms capable of degrading the target compound and then studying the biochemical pathways and enzymes involved. nih.govmetu.edu.tr High-resolution mass spectrometry (HR-MS/MS) is a common analytical technique used to identify transformation products in environmental matrices. uzh.chresearchgate.netrsc.org Computational tools can also be used to predict potential biotransformation pathways, which can then be investigated experimentally. uzh.chrsc.org
While the search results highlight general methodologies for assessing biotransformation pathways and mention this compound in the context of herbicides, detailed studies specifically outlining the biotransformation pathways of this compound in various environmental matrices were not prominently featured. However, the persistence of herbicides in soil and water is a recognized area of study, with factors like microbial activity playing a significant role in their degradation. epa.govnih.gov
Ecotoxicological Modeling and Predictive Assessments of Environmental Interaction
Ecotoxicological modeling and predictive assessments aim to evaluate the potential toxicity of chemicals to non-target organisms in the environment. QSAR models are frequently used in this context to predict the ecotoxicity of compounds based on their chemical structure. researchgate.netresearchgate.net These models can estimate toxicity endpoints for various organisms, such as algae, daphnia, fish, earthworms, and avian species. researchgate.net
This compound has been included in studies developing QSAR models for predicting the biotoxicity of amide herbicides on different species, including algae, daphnia, fish, earthworm, and avian species. researchgate.netresearchgate.net This indicates that predictive assessments of this compound's environmental interaction through ecotoxicological modeling have been conducted. The development of such models involves correlating measured toxicity values (e.g., EC50 or LC50) with molecular descriptors. researchgate.netresearchgate.net These models help in assessing the potential ecological risk posed by chemicals. researchgate.netmdpi.com The USEtox model is another example of a consensus model used for characterizing human toxicity and freshwater ecotoxicity. lifecycleinitiative.org
While the existence of ecotoxicological modeling for this compound is confirmed by its inclusion in QSAR studies on amide herbicides, specific detailed results regarding predicted toxicity values for various organisms were not extensively available in the general search results. However, the application of QSAR models to this compound suggests efforts to understand its potential impact on aquatic and terrestrial ecosystems. researchgate.netresearchgate.net
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Compound Separation and Quantification
Chromatographic methods are fundamental in analytical chemistry for separating components within a mixture, allowing for their individual identification and quantification.
High-Performance Liquid Chromatography (HPLC) Applications in Research
High-Performance Liquid Chromatography (HPLC) is a widely used technique in analytical chemistry for separating, identifying, and quantifying specific components in liquid mixtures. wikipedia.orgphenomenex.com It is applicable to a broad range of samples, including chemicals and pharmaceuticals. wikipedia.org The separation in HPLC is based on the differential interaction of sample molecules with a stationary phase packed in a column and a mobile phase that flows through it under high pressure. wikipedia.orgthermofisher.com Different components elute from the column at different times, known as their retention times, and are detected as peaks on a chromatogram. wikipedia.org The area under each peak is proportional to the amount of the corresponding analyte. wikipedia.org
HPLC is indispensable in pharmaceutical research for tasks such as identifying, quantifying, and assessing the purity of compounds. phenomenex.com It is crucial for resolving complex mixtures, including the separation of structurally similar compounds like isomers and enantiomers. phenomenex.com Furthermore, HPLC is employed in stability studies to detect degradation products and in dissolution testing to evaluate drug release profiles. phenomenex.com It can also be used to monitor chemical reactions to determine completion and identify by-products. bitesizebio.com HPLC can be coupled with various detectors, including UV-visible, fluorescence, and mass spectrometry, enhancing its versatility. openaccessjournals.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography (GC) with the identification power of mass spectrometry (MS). jeol.comagri.edu.tr GC separates volatile and semi-volatile organic compounds in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. jeol.comqa-group.com The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated and detected based on their mass-to-charge ratio (m/z). jeol.com
GC-MS is extensively used for both qualitative and quantitative analysis of organic compounds. jeol.comqa-group.com In qualitative analysis, the mass spectrum of a compound provides a unique "fingerprint" that can be compared to spectral libraries for identification. jeol.comlibretexts.org The fragmentation pattern observed in the mass spectrum can also provide structural information. libretexts.org For quantitative analysis, the area or height of the peaks in the chromatogram is proportional to the amount of the analyte present in the sample. libretexts.org GC-MS is particularly useful for analyzing volatile components and can be applied in various fields, including pharmaceutical analysis for residual solvents and the identification of unknown contaminants. lucideon.com It offers high sensitivity and specificity, making it suitable for trace analysis. lucideon.comsolubilityofthings.com
Spectroscopic and Diffraction Methods for Structural Elucidation and Solid-State Analysis
Spectroscopic and diffraction techniques provide detailed information about the molecular structure, functional groups, and solid-state properties of a compound.
Infrared (IR) and Raman Spectroscopy in Research
Infrared (IR) and Raman spectroscopies are vibrational spectroscopic techniques that probe the molecular vibrations of a compound, providing insights into its chemical composition and structure. nih.govchemrxiv.org IR spectroscopy measures the absorption of infrared light by a molecule, which occurs when a molecular vibration causes a change in the molecule's electric dipole moment. nih.govjchps.com Raman spectroscopy, on the other hand, measures the inelastic scattering of light, which is related to changes in the molecule's polarizability during vibration. nih.govjchps.com
These techniques are complementary, as different molecular vibrations may be active in IR or Raman depending on the changes in dipole moment and polarizability. nih.govjchps.comlibretexts.org By analyzing the frequencies and intensities of the observed vibrational bands, researchers can identify the presence of specific functional groups and deduce information about the molecular structure. jchps.comonlineorganicchemistrytutor.com IR and Raman spectroscopy are valuable tools for structural elucidation and can be used in combination to gain a more complete understanding of a molecule's structure. nih.govjchps.com They are applicable to both organic and inorganic materials. jchps.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules. latrobe.edu.auazolifesciences.com It exploits the magnetic properties of certain atomic nuclei, such as ¹H and ¹³C. azolifesciences.com When a sample is placed in a strong magnetic field and irradiated with radiofrequency pulses, these nuclei can absorb energy at specific frequencies, which are dependent on their local chemical environment. azolifesciences.com
The resulting NMR spectrum, with its characteristic chemical shifts, coupling patterns, and signal intensities, allows chemists to determine the arrangement of atoms within a molecule, identify functional groups, and understand the connectivity between different parts of the molecule. azolifesciences.comrroij.com Both one-dimensional and two-dimensional NMR experiments are used for structural analysis, particularly for elucidating the structures of unknown compounds. latrobe.edu.aurroij.com NMR spectroscopy is considered a gold standard for the identification of small organic molecules and is widely used in organic chemistry and the pharmaceutical industry. azolifesciences.comrroij.com It can also provide information about molecular conformation and dynamics. latrobe.edu.aumdpi.com
Powder X-Ray Diffraction (PXRD) for Crystalline Structure Analysis
Powder X-Ray Diffraction (PXRD) is a crucial technique for analyzing the crystalline structure of solid materials, including pharmaceutical compounds. malvernpanalytical.comparticle.dk When X-rays interact with a crystalline substance, they are diffracted by the planes of atoms within the crystal lattice according to Bragg's Law. The resulting diffraction pattern, a plot of diffraction intensity versus the scattering angle (2θ), is unique to a specific crystalline form. intertek.comnih.gov
PXRD is essential for identifying and characterizing different solid forms of a compound, such as polymorphs, solvates, and co-crystals, which can have different physical properties like solubility and stability. particle.dkintertek.comnih.gov It is also used to determine the degree of crystallinity in a sample, as well as for phase identification and quantitative analysis of mixtures of crystalline forms. particle.dkintertek.comicdd.com Regulatory bodies often mandate the use of PXRD for identifying and quantifying crystalline and amorphous forms of active pharmaceutical ingredients (APIs). malvernpanalytical.com PXRD patterns serve as fingerprints for specific crystalline phases, enabling their identification by comparison to reference databases. intertek.com
Future Research Directions and Unaddressed Challenges
Development of Novel Herbicidal Scaffolds with Modified Mechanisms of Action
Integration of Advanced Omics Technologies in Mechanistic Investigations
"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for understanding how herbicides work at a molecular level. uwa.edu.aunih.govresearchgate.netresearchgate.netmdpi.com If "Cyprazole" were an actual herbicide, researchers would use these technologies to identify the specific genes, proteins, and metabolic pathways affected by the compound in susceptible plants. This detailed understanding can help in optimizing the herbicide's effectiveness and in developing crops with enhanced tolerance to it. Omics can also be instrumental in the early detection and management of herbicide resistance. mdpi.com
Advancements in Predictive Modeling for Agronomic and Environmental Outcomes
Computational tools and predictive models are increasingly used in the development of new agricultural chemicals. eurasianjournals.comnih.gov These models can predict a compound's herbicidal activity, its selectivity between crops and weeds, and its environmental fate (e.g., how it breaks down in soil and water). optibrium.commdpi.com For a compound like "this compound," predictive modeling could be used to forecast its performance under different environmental conditions and to assess its potential risks to non-target organisms, thereby guiding its development towards more sustainable agricultural practices.
Collaborative Research Initiatives in Sustainable Agriculture and Weed Science
The development of any new herbicide is a multidisciplinary effort that involves collaboration between chemists, biologists, agronomists, and environmental scientists. Public-private partnerships and international collaborations are often crucial for advancing research and ensuring that new weed management tools are used responsibly and sustainably. Research concerning a potential herbicide like "this compound" would benefit from such collaborations to address the complex challenges of modern agriculture, including the need for effective, environmentally sound, and economically viable weed control solutions.
Q & A
Q. What advanced statistical methods are suitable for analyzing time-dependent this compound effects in longitudinal cohorts?
- Methodological Answer : Apply survival analysis (Cox proportional hazards models) for time-to-event outcomes (e.g., symptom recurrence). For repeated measures, use generalized estimating equations (GEE) to account for autocorrelation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
